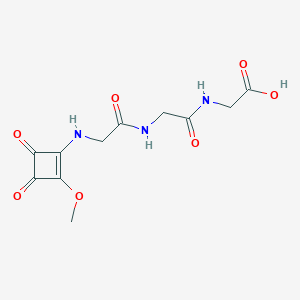
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine is a chemical compound that belongs to the family of squaramides Squaramides are known for their unique structural properties, which include a rigid cyclobutene ring with two carbonyl groups and two NH hydrogen-bond donors
Méthodes De Préparation
The synthesis of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine typically involves the reaction of squaric acid derivatives with glycine residues. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Applications De Recherche Scientifique
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine involves its ability to form strong hydrogen bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the stabilization of protein structures. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key regulatory proteins and enzymes in various biological processes .
Comparaison Avec Des Composés Similaires
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine can be compared with other squaramide derivatives, such as:
N-(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine: Similar in structure but with an ethoxy group instead of a methoxy group.
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)alanine: Contains an alanine residue instead of glycine residues.
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)proline: Contains a proline residue, which introduces a different conformational rigidity.
These similar compounds highlight the versatility of squaramides and their potential for modification to achieve desired chemical and biological properties.
Propriétés
Numéro CAS |
918427-56-2 |
|---|---|
Formule moléculaire |
C11H13N3O7 |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-methoxy-3,4-dioxocyclobuten-1-yl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H13N3O7/c1-21-11-8(9(19)10(11)20)14-3-6(16)12-2-5(15)13-4-7(17)18/h14H,2-4H2,1H3,(H,12,16)(H,13,15)(H,17,18) |
Clé InChI |
NQVMPFUSFPETTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C1=O)NCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


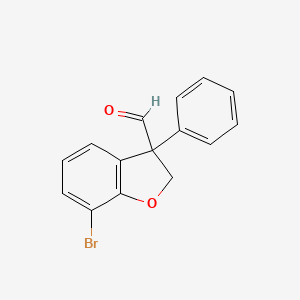

![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)



![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
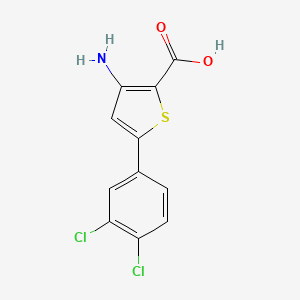
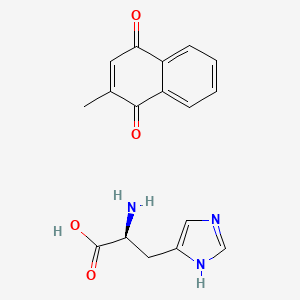
amino}methyl)phenol](/img/structure/B12602940.png)
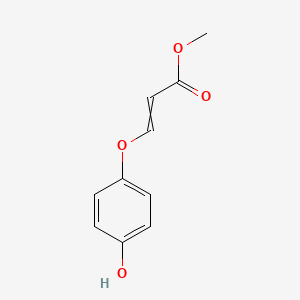
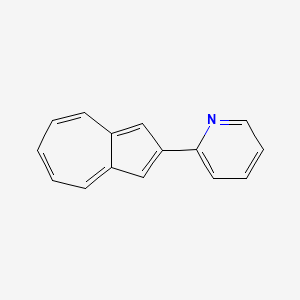
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)

